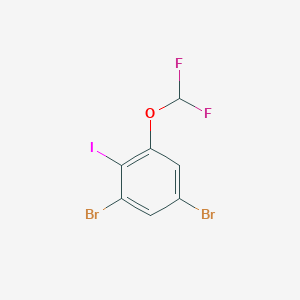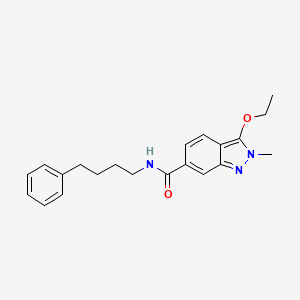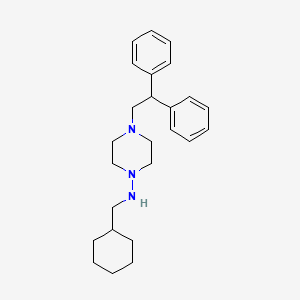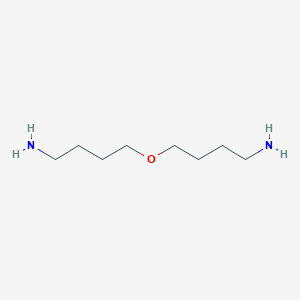
4,4'-Oxybis(butan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Oxybis(butan-1-amine):
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(butan-1-amine) typically involves the following steps:
Reductive Amination: The process begins with the reductive amination of 4-methoxy phenyl acetone with aqueous ethylamine in the presence of sodium borohydride. This reaction yields an intermediate compound.
Reaction with Bromo Butanol: The intermediate is then reacted with bromo butanol to form another intermediate.
Industrial Production Methods
Industrial production methods for 4,4’-Oxybis(butan-1-amine) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(butan-1-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
4,4’-Oxybis(butan-1-amine) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyurethanes.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biological Research: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(butan-1-amine) involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ether linkage provides flexibility to the molecule, allowing it to fit into different binding sites.
Comparison with Similar Compounds
Similar Compounds
4,4’-Oxybis(benzenamine): This compound has a similar ether linkage but with benzene rings instead of butyl groups.
4,4’-Diaminodiphenyl ether: Another similar compound with aromatic rings and amine groups.
Uniqueness
4,4’-Oxybis(butan-1-amine) is unique due to its aliphatic nature, which imparts different chemical and physical properties compared to its aromatic counterparts. The flexibility of the butyl groups and the presence of the ether linkage make it suitable for specific applications in polymer chemistry and pharmaceuticals .
Properties
CAS No. |
42968-72-9 |
|---|---|
Molecular Formula |
C8H20N2O |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
4-(4-aminobutoxy)butan-1-amine |
InChI |
InChI=1S/C8H20N2O/c9-5-1-3-7-11-8-4-2-6-10/h1-10H2 |
InChI Key |
FDPCVOXXUBYMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCCCN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


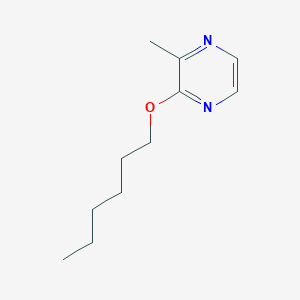
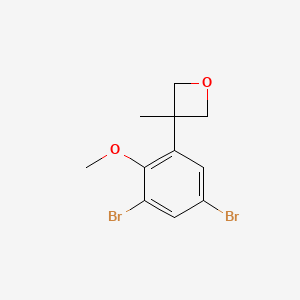
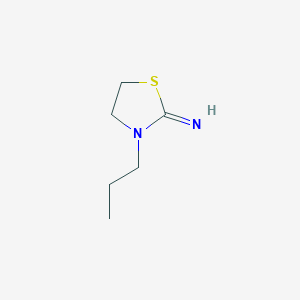
![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)

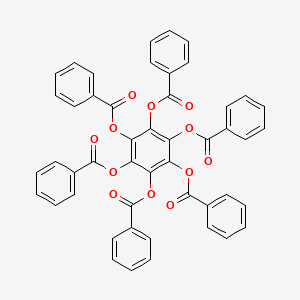


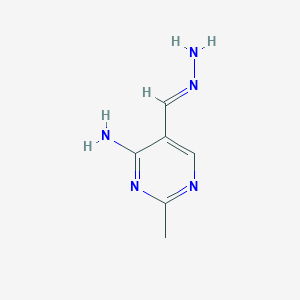
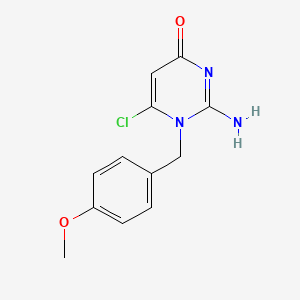
![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)
